REACTION_CXSMILES
|
COC(N([C@@H](C1C=CC=CC=1)C)C(=O)[CH:7]([CH2:14][CH:15]=[CH2:16])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=O.[CH3:26][O-:27].[Na+].[CH3:29][OH:30]>>[CH2:11]([CH:10]([CH2:9][CH2:8][CH2:7][CH2:14][CH2:15][CH3:16])[C:26]([O:30][CH3:29])=[O:27])[CH:12]=[CH2:13] |f:1.2|
|
Name
|
N-methyloxycarbonyl-N-(2-allyloctanoyl)-1-(R)-phenylethylamine
|
Quantity
|
0.345 g
|
Type
|
reactant
|
Smiles
|
COC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
NaOMe
|
Quantity
|
0.386 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was terminated by addition of 2 ml of 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was isolated/purified on a silica gel column
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C(C(=O)OC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |